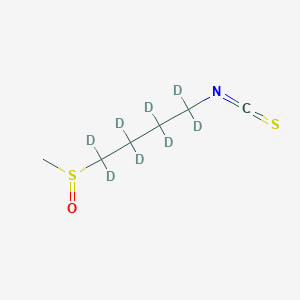
2,3-二氯-6-硝基苯腈
概述
描述
2,3-Dichloro-6-nitrobenzonitrile is an organic compound with the molecular formula Cl₂C₆H₂(NO₂)CN and a molecular weight of 217.01 g/mol . It is a beige solid that is slightly soluble in chloroform and ethyl acetate . This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
科学研究应用
2,3-Dichloro-6-nitrobenzonitrile is used in various scientific research applications. It serves as a starting reagent for the synthesis of ethyl (2-amino-5,6-dichlorobenzyl)glycinate, which is used in medicinal chemistry . Additionally, it is employed in the synthesis of anagrelide, a drug used to treat essential thrombocythemia . The compound’s unique chemical properties make it valuable in the development of new pharmaceuticals and agrochemicals .
作用机制
Target of Action
2,3-Dichloro-6-nitrobenzonitrile is primarily used as an intermediate in the synthesis of anagrelide . Anagrelide is a drug used to treat essential thrombocytosis (an overproduction of blood platelets). Therefore, the primary targets of this compound are likely the biochemical pathways involved in platelet production.
Pharmacokinetics
Its pharmacokinetic properties would be critical in determining its bioavailability and overall effectiveness as an intermediate in drug synthesis .
准备方法
2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene . One common method involves the reaction of 1,2,3-trichloro-4-nitrobenzene with copper cyanide in dimethylformamide (DMF) at 155°C for 2 hours . The reaction mixture is then cooled to room temperature, and a solution of ferric chloride hexahydrate, concentrated hydrochloric acid, and water is added. The mixture is heated to 65°C for 20 minutes to complete the reaction .
化学反应分析
2,3-Dichloro-6-nitrobenzonitrile undergoes various chemical reactions, including nucleophilic substitution and reduction . Common reagents used in these reactions include pyrrolidine and dimethylformamide . For example, when 2,3-Dichloro-6-nitrobenzonitrile is reacted with pyrrolidine in dimethylformamide, it forms 2-chloro-6-nitro-3-pyrrolidinobenzonitrile . This compound can also be reduced to form different amines and other derivatives .
相似化合物的比较
2,3-Dichloro-6-nitrobenzonitrile is similar to other nitrobenzonitrile compounds, such as 2-chloro-5-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile . its unique structure, with two chlorine atoms and a nitro group, provides distinct reactivity and applications . This makes it particularly useful in specific synthetic pathways where other compounds may not be as effective .
属性
IUPAC Name |
2,3-dichloro-6-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDRMZYAXQLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371087 | |
| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-22-3 | |
| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dichloro-6-nitrobenzonitrile in the synthesis of Anagrelide Hydrochloride?
A1: 2,3-Dichloro-6-nitrobenzonitrile serves as a crucial starting material in the synthesis of Anagrelide Hydrochloride []. The process involves a series of reactions starting with the nitration of 2,3-dichlorobenzaldehyde to yield 2,3-Dichloro-6-nitrobenzonitrile. This compound then undergoes several transformations, including reduction, cyclization, and salt formation, ultimately leading to the production of Anagrelide Hydrochloride, a known platelet aggregation inhibitor.
Q2: Can you elaborate on the synthesis of 2,3-Dichloro-6-nitrobenzonitrile as described in the provided research?
A2: One of the papers focuses specifically on a simplified method for synthesizing 2,3-Dichloro-6-nitrobenzonitrile [, ]. While the exact details require referring to the source, the paper likely explores a more efficient and potentially cost-effective route compared to previous methods. This is important for large-scale production of Anagrelide Hydrochloride and potentially other compounds that utilize 2,3-Dichloro-6-nitrobenzonitrile as a building block.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)










